molecular formula C16H32O2 B029566 Ethyl tetradecanoate CAS No. 124-06-1

Ethyl tetradecanoate

Cat. No. B029566
CAS RN: 124-06-1
M. Wt: 256.42 g/mol
InChI Key: MMKRHZKQPFCLLS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl tetradecanoate often involves the esterification of tetradecanoic acid (myristic acid) with ethanol. The process typically employs an acid catalyst to facilitate the reaction, producing ethyl tetradecanoate and water as a byproduct. Advanced synthetic methods might also involve enzymatic catalysis, providing a more environmentally friendly approach.

Molecular Structure Analysis

Ethyl tetradecanoate consists of a long hydrocarbon chain characteristic of fatty acid esters, contributing to its hydrophobic nature. Its molecular structure includes an ester functional group, which influences its reactivity and physical properties. The molecular geometry and the presence of the ester group play crucial roles in its interactions with other molecules and solvents.

Chemical Reactions and Properties

This compound participates in typical ester reactions, including hydrolysis and transesterification. Its reactivity is influenced by the ester functional group, which can be targeted by nucleophiles in various chemical transformations. The long hydrocarbon chain impacts its solubility and compatibility with different substances, making it valuable in formulations requiring specific solubility characteristics.

Physical Properties Analysis

Ethyl tetradecanoate's physical properties, such as melting and boiling points, are determined by its molecular weight and structure. Being a fatty acid ester, it is generally a liquid at room temperature, with a relatively high boiling point due to the long carbon chain. Its solubility in water is low, but it is soluble in organic solvents, which is essential for its use in industrial applications.

Chemical Properties Analysis

Chemically, ethyl tetradecanoate is stable under normal conditions but can undergo hydrolysis in the presence of strong bases or acids, reverting to tetradecanoic acid and ethanol. Its chemical stability, combined with its hydrophobic nature, makes it useful in various applications, including as a non-polar solvent and in the production of polymers and cosmetics.

  • (Alkan et al., 2018): Discusses the synthesis and properties of polymers related to ethyl tetradecanoate for thermal energy storage applications.
  • (Kanehama et al., 2003): Explores the syntheses, structures, and physical properties of novel ET-coordinated copper(I) complexes.
  • (Overett et al., 2005): Investigates the mechanistic aspects of ethylene tetramerization, providing insights into chemical reactions relevant to ethyl tetradecanoate synthesis.

Scientific Research Applications

  • Perception of Floral Aroma in Rose Essential Oil : Ethyl tetradecanoate plays a crucial role in the perception of floral aroma in rose essential oil. This compound, along with others, contributes to the overall aroma perception of the oil (Xiao et al., 2019).

  • Behavioral Influence on Red Flour Beetles : At certain concentrations, ethyl tetradecanoate induces copulation in red flour beetles, demonstrating a significant effect on the behavior of these insects (Singh et al., 1985).

  • Enzymatic Kinetic Resolution of Secondary Alcohols : In the presence of lipase, ethyl tetradecanoate can be used in the enzymatic kinetic resolution of secondary alcohols. This process yields products like 1-phenylethanol and 6-methylhept-5-en-2-ol, showcasing its utility in chemical synthesis (Monteiro et al., 2010).

  • Use in Biodiesel Mixtures : Ethyl tetradecanoate is a component of biodiesel and can be used in binary mixtures with other compounds like n-dodecane, ethyl hexanoate, and ethyl decanoate. Its phase equilibrium properties are significant for biodiesel applications (Benziane et al., 2016).

  • Synthesis of Ethyl Myristate : Ethyl tetradecanoate can be synthesized using tetradecanoic acid and ethanol, with a high esterification yield under optimal conditions. This synthesis is relevant in various chemical and industrial processes (Bin, 2008).

  • Vapor Pressure Measurements : The vapor pressures of mixtures containing ethyl tetradecanoate have been measured, providing important data for thermodynamic studies and applications in chemical engineering (Benziane et al., 2013).

Safety And Hazards

Ethyl tetradecanoate should be handled with care. It is advised not to eat, drink, or smoke when using this product . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . If skin irritation persists after contact, call a physician .

properties

IUPAC Name

ethyl tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKRHZKQPFCLLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047654
Record name Ethyl tetradecanoate
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Molecular Weight

256.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless to pale yellow liquid with a waxy odour reminiscent of orris
Record name Ethyl tetradecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034153
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Ethyl tetradecanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/305/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

178.00 to 180.00 °C. @ 12.00 mm Hg
Record name Ethyl tetradecanoate
Source Human Metabolome Database (HMDB)
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Solubility

Slightly soluble in ether, 1ml in 1ml 95% ethanol (in ethanol)
Record name Ethyl tetradecanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/305/
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Density

0.857-0.862
Record name Ethyl tetradecanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/305/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Ethyl tetradecanoate

CAS RN

124-06-1
Record name Ethyl myristate
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Record name Ethyl myristate
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Record name Ethyl myristate
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Record name Tetradecanoic acid, ethyl ester
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Record name Ethyl tetradecanoate
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Record name Ethyl myristate
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Record name ETHYL MYRISTATE
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Record name Ethyl tetradecanoate
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Melting Point

12.3 °C
Record name Ethyl tetradecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034153
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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